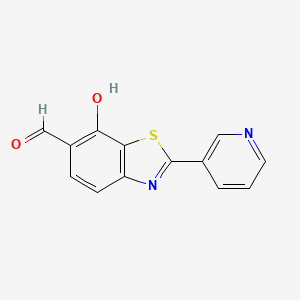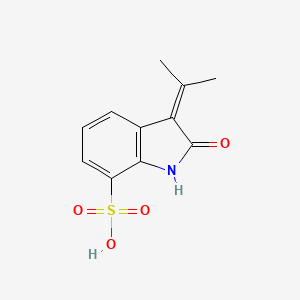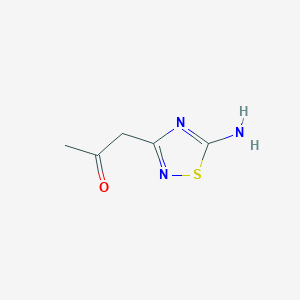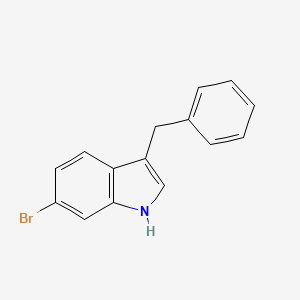![molecular formula C11H17N3O B1464307 [1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol CAS No. 1283917-21-4](/img/structure/B1464307.png)
[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol
Overview
Description
Molecular Structure Analysis
The InChI code for this compound is1S/C11H17N3O/c12-10-2-1-5-13-11(10)14-6-3-9(8-15)4-7-14/h1-2,5,9,15H,3-4,6-8,12H2 . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds. Physical And Chemical Properties Analysis
“[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol” is a compound with a molecular weight of 207.27 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.Scientific Research Applications
Applications in Medicinal Chemistry
Development of TRPV4 Antagonists : Novel derivatives similar in structure to have been identified as selective transient receptor potential vanilloid 4 (TRPV4) channel antagonists, showing potential for the treatment of pain. These compounds demonstrated an analgesic effect in animal models, suggesting their utility in developing new pain management therapies (Tsuno et al., 2017).
LDL Receptor Upregulation : Another derivative showcased effectiveness as an upregulator of the low-density lipoprotein (LDL) receptor, indicating potential applications in treating conditions related to cholesterol management (Ito et al., 2002).
Applications in Organic Synthesis
Synthesis of Piperidine Derivatives : Research has been conducted on the synthesis of various piperidine derivatives, including those with modifications at the piperidin-4-yl position, demonstrating the versatility of in synthesizing complex organic compounds with potential pharmaceutical applications (Girish et al., 2008).
Crystal Structure Analysis : Studies on related compounds have also included detailed crystal structure analysis, providing insights into the molecular configuration, which is crucial for understanding the chemical and physical properties relevant to drug design and development (Girish et al., 2008).
Antimicrobial Activity of Pyridine Derivatives : New pyridine derivatives, synthesized using components structurally related to , have exhibited variable and modest antimicrobial activity, suggesting potential for further exploration in antibiotic drug development (Patel et al., 2011).
Safety and Hazards
The safety information for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Mechanism of Action
Target of Action
It is known that compounds with a piperidine nucleus can interact with various biological targets .
Mode of Action
It is known that the ether linkage between the quinoline and piperidine in similar compounds is crucial to their inhibitory effect .
Biochemical Pathways
Similar compounds have been shown to interact with the active site region of certain proteins, potentially affecting their function .
Pharmacokinetics
It is known that the compound has a molecular weight of 20728 , which may influence its pharmacokinetic properties.
Result of Action
Similar compounds have been shown to exhibit antibacterial and antifungal activity .
Action Environment
It is known that the compound is stable at room temperature .
properties
IUPAC Name |
[1-(3-aminopyridin-2-yl)piperidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c12-10-5-3-6-13-11(10)14-7-2-1-4-9(14)8-15/h3,5-6,9,15H,1-2,4,7-8,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHCUPGXQVCVBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,7R,8AS)-3-cyclohexyloctahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B1464225.png)





![(3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione](/img/structure/B1464233.png)

![[(2R)-4-(3-Chlorobenzyl)piperazinyl]methanol](/img/structure/B1464236.png)

![Ethyl 5-benzyl-6-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1464242.png)

![{1-[(2-Methoxyphenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1464244.png)
![3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione](/img/structure/B1464247.png)